2-(3,5-dimethylpiperidin-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed and substituted with dimethyl groups.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Nitropyrimidine Moiety: The nitropyrimidine moiety is synthesized separately and then coupled with the piperidine-fluorophenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitropyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-BROMOPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
Molecular Formula |
C17H21FN6O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21FN6O2/c1-10-6-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-4-12(18)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H3,19,20,21,22) |
InChI Key |
SCMGCXMPHXDUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.